13,14-dihydro-19R-hydroxy Prostaglandin E1 is a biologically active derivative of Prostaglandin E1, recognized for its significant pharmacological properties. This compound exhibits potent inhibitory effects on platelet aggregation and activates adenylate cyclase, making it crucial in cardiovascular research and therapeutic applications. Its unique structure contributes to its enhanced potency compared to related compounds, which has led to its exploration in various scientific fields, including chemistry, biology, and medicine .
This compound is classified under the category of prostaglandins, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Specifically, 13,14-dihydro-19R-hydroxy Prostaglandin E1 is synthesized from Prostaglandin E1 through reduction processes that modify its structure while retaining biological activity .
The synthesis of 13,14-dihydro-19R-hydroxy Prostaglandin E1 typically involves multi-step chemical reactions starting from Prostaglandin E1. One prevalent method includes the reduction of the double bond between carbons 13 and 14 using specific reducing agents like lithium aluminum hydride or sodium borohydride under controlled conditions. The stereochemistry of the product is critical; thus, precise control over reaction parameters is necessary to ensure the desired isomer is obtained .
Industrial production often employs optimized reaction conditions to enhance yield and purity. This may involve chromatography for purification to isolate the target compound from by-products .
The molecular formula of 13,14-dihydro-19R-hydroxy Prostaglandin E1 is C20H34O5. Its structure features a hydroxyl group at the 19th carbon position and a saturated bond between carbons 13 and 14, distinguishing it from its precursor, Prostaglandin E1. The compound's structural characteristics contribute significantly to its biological activity .
13,14-dihydro-19R-hydroxy Prostaglandin E1 can undergo various chemical reactions:
The mechanism of action for 13,14-dihydro-19R-hydroxy Prostaglandin E1 primarily involves its interaction with specific receptors in cellular signaling pathways. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This signaling cascade results in various physiological effects, including vasodilation and inhibition of platelet aggregation .
The compound's ability to modulate these pathways underlines its potential therapeutic applications in managing cardiovascular diseases and other conditions where platelet aggregation plays a critical role.
Relevant analyses indicate that the compound retains significant biological activity despite structural modifications compared to its parent compound.
13,14-dihydro-19R-hydroxy Prostaglandin E1 has diverse applications across several scientific domains:
13,14-Dihydro-19R-hydroxyPGE1 (CHEBI:165304) is a prostaglandin E (PGE) derivative classified within the prostanoid family of lipid mediators. Its systematic name is 9-oxo-11R,15S,19R-trihydroxy-prostanoic acid, reflecting the characteristic cyclopentane ring with ketone (9-oxo) and hydroxyl (11R,15S) groups, plus the additional 19R-hydroxyl modification on the alkyl sidechain. The molecular formula is C₂₀H₃₆O₆ (exact mass: 372.251191 g/mol), distinguishing it from classical prostaglandins through two key features: (1) saturation of the C13–C14 double bond ("dihydro" modification), and (2) chiral hydroxylation at C19 (19R configuration) [4] [7]. Stereochemistry is critical to its identity, with the "19R" descriptor indicating the specific spatial orientation of the ω-1 hydroxyl group. The compound is cataloged under multiple identifiers, including LMFA03010165 in LIPID MAPS® and CID 16061097 in PubChem [1] [5] [7].
Table 1: Nomenclature and Chemical Identifiers
Classification | Identifier | Value |
---|---|---|
Systematic Name | IUPAC | 9-oxo-11R,15S,19R-trihydroxy-prostanoic acid |
Common Name | - | 13,14-dihydro-19R-hydroxyPGE1 |
Molecular Formula | - | C₂₀H₃₆O₆ |
Canonical SMILES | - | C[C@H](CCCC@@HO |
InChIKey | - | HNLDBJMVKYEERT-FSNPWBFUSA-N |
Registry Numbers | LIPID MAPS | LMFA03010165 |
PubChem CID | 16061097 | |
ChEBI | CHEBI:165304 |
The discovery of 13,14-dihydro-19R-hydroxyPGE1 emerged from systematic efforts to understand prostaglandin metabolism, particularly enzymatic modifications of primary prostaglandins. Prostaglandin E1 (PGE1) itself was isolated in the 1960s and found to exhibit vasodilatory and anti-thrombotic effects. Research into its metabolic pathways later revealed that prostaglandins undergo rapid in vivo inactivation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and Δ¹³-reductase, yielding 15-keto and 13,14-dihydro metabolites with reduced bioactivity [7]. The 19-hydroxylation variant represents a less common pathway, likely catalyzed by cytochrome P450 enzymes (e.g., CYP4F11) acting on the ω-end of the PGE1 alkyl chain. Unlike well-characterized prostaglandins such as PGE2 or PGD2, 13,14-dihydro-19R-hydroxyPGE1 remains a theoretical metabolite—postulated based on structural analogy to ω-hydroxylated lipids but lacking robust in vivo detection reports [7]. Its characterization relies primarily on synthetic standards and computational mass spectrometry, illustrating the expansion of the prostanoid chemical space beyond classical biosynthesis routes.
Despite its theoretical origin, 13,14-dihydro-19R-hydroxyPGE1 serves as a chemically defined probe for interrogating structure-activity relationships (SAR) in prostanoid biology. Key structural features inform its research utility:
Table 2: Structural Comparison with Related Prostaglandins
Feature | 13,14-Dihydro-19R-hydroxyPGE1 | PGE1 | 13,14-Dihydro PGE1 |
---|---|---|---|
C9-C11 Cyclopentane | 9-keto, 11α/15α-OH | Identical | Identical |
C13-C14 Bond | Saturated (single bond) | Unsaturated (double bond) | Saturated |
C19 Modification | 19R-hydroxyl | Carboxyl terminus | Carboxyl terminus |
Molecular Formula | C₂₀H₃₆O₆ | C₂₀H₃₄O₅ | C₂₀H₃₆O₅ |
Known Bioactivity | Not reported | Vasodilation, antiplatelet | Reduced activity |
Current research applications focus on its use as:
To date, no receptor binding or cellular signaling functions have been attributed to this compound, distinguishing it from bioactive lipid mediators like lysophosphatidylinositol (LPI) or classical prostaglandins [6] [7]. Its primary significance lies in expanding the chemical landscape of prostanoid derivatives and refining analytical methodologies in eicosanoid research.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1